Cas no 105752-18-9 (4-ethynyl-1-methoxy-2-nitrobenzene)

4-ethynyl-1-methoxy-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 4-ethynyl-1-methoxy-2-nitro-
- 4-ethynyl-1-methoxy-2-nitrobenzene
- EN300-1838243
- 105752-18-9
- A1-15204
-
- インチ: InChI=1S/C9H7NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3
- InChIKey: TYAHQTZBCRBZMV-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C#C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 177.04261
- どういたいしつりょう: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- PSA: 52.37
- LogP: 2.10790
4-ethynyl-1-methoxy-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838243-0.05g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 0.05g |
$563.0 | 2023-09-19 | ||
Enamine | EN300-1838243-1.0g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1838243-0.25g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 0.25g |
$617.0 | 2023-09-19 | ||
Enamine | EN300-1838243-0.5g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 0.5g |
$645.0 | 2023-09-19 | ||
Enamine | EN300-1838243-10.0g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1838243-0.1g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 0.1g |
$591.0 | 2023-09-19 | ||
Enamine | EN300-1838243-2.5g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 2.5g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1838243-1g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 1g |
$671.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679936-2.5g |
4-Ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 98% | 2.5g |
¥13094.00 | 2024-08-09 | |
Enamine | EN300-1838243-5.0g |
4-ethynyl-1-methoxy-2-nitrobenzene |
105752-18-9 | 5g |
$2858.0 | 2023-06-02 |
4-ethynyl-1-methoxy-2-nitrobenzene 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
4-ethynyl-1-methoxy-2-nitrobenzeneに関する追加情報
Comprehensive Overview of 4-Ethynyl-1-methoxy-2-nitrobenzene (CAS 105752-18-9): Properties, Applications, and Research Insights
4-Ethynyl-1-methoxy-2-nitrobenzene (CAS 105752-18-9) is a specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and material science. This compound, characterized by its ethynyl and nitro functional groups, serves as a versatile building block for complex molecular architectures. Its unique structure enables applications in click chemistry, polymer modification, and fluorescence labeling, aligning with current trends in green chemistry and sustainable materials.
The growing interest in 4-Ethynyl-1-methoxy-2-nitrobenzene is reflected in its frequent appearance in academic literature and patent filings. Researchers are particularly intrigued by its role in cross-coupling reactions, where its ethynyl group facilitates efficient bond formation under mild conditions. This property is critical for industries focusing on high-efficiency catalysis and low-energy synthetic routes, addressing the global demand for eco-friendly chemical processes.
From a structural perspective, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in 4-Ethynyl-1-methoxy-2-nitrobenzene creates a polarized aromatic system. This feature enhances its reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions, making it valuable for designing drug-like molecules and advanced materials. Recent studies highlight its potential in OLED technology and photoresist formulations, responding to the surge in demand for flexible electronics and semiconductor innovations.
Analytical characterization of CAS 105752-18-9 typically involves techniques such as NMR spectroscopy, HPLC purity analysis, and mass spectrometry. These methods confirm its high purity (>98%), which is essential for precision synthesis applications. The compound’s stability under ambient conditions and solubility in common organic solvents like DMSO and THF further broaden its utility in industrial and laboratory settings.
In the context of market trends, 4-Ethynyl-1-methoxy-2-nitrobenzene aligns with the increasing focus on tailor-made intermediates for custom synthesis. Companies specializing in contract research and fine chemicals frequently list this compound in their catalogs, catering to clients in biotechnology and nanomaterial development. Its compatibility with microwave-assisted synthesis also positions it as a candidate for high-throughput screening platforms, a hot topic in automated chemical discovery.
Environmental and safety profiles of 4-Ethynyl-1-methoxy-2-nitrobenzene adhere to standard laboratory handling protocols. While not classified as hazardous under major regulatory frameworks, proper storage in amber glass containers at controlled temperatures is recommended to maintain its integrity. This aspect resonates with the laboratory safety discussions prevalent in online forums and scientific communities.
Future research directions for CAS 105752-18-9 may explore its derivatives for bioimaging probes or metal-organic frameworks (MOFs), areas currently dominating academic search queries. As the scientific community prioritizes multifunctional compounds, the adaptability of this nitrobenzene derivative ensures its relevance in next-generation chemical innovations.
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